![molecular formula C40H44O6 B568471 12-Deoxyphorbol 20-methoxytrityl ether CAS No. 123597-60-4](/img/structure/B568471.png)
12-Deoxyphorbol 20-methoxytrityl ether
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Overview
Description
12-Deoxyphorbol 20-Methoxytrityl Ether is a chemical compound with the molecular formula C40H44O6 and a molecular weight of 620.8 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 12-Deoxyphorbol 20-Methoxytrityl Ether is defined by its molecular formula, C40H44O6 . Detailed structural analysis would require more specific information such as 3D molecular models or spectroscopic data, which are not provided in the search results.Scientific Research Applications
Nitrogen-Containing Derivatives : A study identified two new nitrogen-containing esters of deoxyphorbol, sapintoxins B and C, from Sapium indicum. These compounds exhibited bright blue fluorescence in UV light (Taylor, Gafur, Choudhury, & Evans, 1981).
Platelet Aggregation : Research on the latex of Euphorbia species isolated analogues of 12-deoxyphorbol, examining their ability to induce human platelet aggregation. 12-Deoxyphorbol-phenylacetate was found to be a potent aggregating agent (Westwick, Williamson, & Evans, 1980).
Irritant and Tumor-Promoting Activity : A study established a method for isolating 12-deoxyphorbol from Euphorbium resin, finding a dependency of irritant and tumor-promoting activities on the chain length of the acyl residues (Zayed, Sorg, & Hecker, 1984).
Micro-Identification Technique : A method combining thin-layer chromatography and mass spectrometry was developed for micro-identification of mono- and diesters of 12-deoxyphorbol, applicable on as little as 5 ml of fresh plant latex (Evans, Schmidt, & Kinghorn, 1975).
Erythema and Platelet Aggregation Effects : Monoesters of 12-deoxyphorbol with a C-13 ester group and a free c-20 hydroxy group were shown to be potent platelet-aggregating agents and inducers of erythema on the mouse ear (Williamson, Westwick, & Evans, 1980).
Identification of Aliphatic Diterpene Esters : The study on E. poisonii and E. unispina identified six esters of 12-deoxyphorbol, with three being aliphatic esters and three having 20-acetyl equivalents (Schmidt & Evans, 1977).
Reactivity of Methoxy Species : This study investigated the reactivity of methoxy species with carbon monoxide on 12-tungstophosphoric acid, providing insights into the role of methoxy species as intermediates in methanol and dimethyl ether carbonylation (Luzgin, Kazantsev, Wang, & Stepanov, 2009).
HIV-1 Latency Interrupters : Compounds including 20-deoxyphorbol esters were isolated from the latex of Euphorbia umbellata and shown to be highly potent HIV-1 latency interrupters, suggesting potential in anti-HIV drug development (Tostes et al., 2021).
Safety and Hazards
properties
IUPAC Name |
(1R,2S,6R,10S,11R,13S,15R)-1,6,13-trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44O6/c1-25-20-33-37(42,35(25)41)23-27(21-32-34-36(3,4)38(34,43)22-26(2)39(32,33)44)24-46-40(28-12-8-6-9-13-28,29-14-10-7-11-15-29)30-16-18-31(45-5)19-17-30/h6-21,26,32-34,42-44H,22-24H2,1-5H3/t26-,32+,33-,34-,37-,38+,39-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMGSMKPUVBNF-APXKIQRHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Deoxyphorbol 20-methoxytrityl ether |
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